Methyl o-(sec-butyl)serinate
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Overview
Description
Methyl o-(sec-butyl)serinate is a chemical compound with the following structural formula:
CH3O−CH2−CH(CH3)−CH(CH3)−CH(NH2)−COOCH3
It consists of a methyl ester group attached to the serine amino acid backbone. The “o-(sec-butyl)” substituent indicates that the butyl group is attached to the oxygen atom of the serine side chain.
Preparation Methods
Synthetic Routes::
- Direct Esterification:
- Methyl o-(sec-butyl)serinate can be synthesized by esterifying serine with sec-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- The reaction proceeds as follows:
Serine+sec-Butyl AlcoholH+ catalystMethyl o-(sec-butyl)serinate+Water
- Information on large-scale industrial production methods for this specific compound is limited. it is typically prepared in research laboratories or small-scale chemical synthesis.
Chemical Reactions Analysis
Methyl o-(sec-butyl)serinate can undergo various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed to regenerate serine and methanol.
Substitution Reactions: The butyl group can be replaced by other functional groups.
Amidation: The amino group can react with acyl chlorides to form amides.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
Peptide Synthesis: Methyl o-(sec-butyl)serinate serves as a building block in peptide synthesis due to its serine moiety.
Drug Development: Researchers explore its potential as a drug candidate or as a precursor for bioactive compounds.
Protein Modification: It can be incorporated into proteins to study their function or stability.
Mechanism of Action
- The exact mechanism of action for Methyl o-(sec-butyl)serinate remains an area of ongoing research.
- It may interact with cellular pathways related to protein synthesis, metabolism, or signaling.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-3-butan-2-yloxypropanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-6(2)12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
KNCDVOGJDCYAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C(=O)OC)N |
Origin of Product |
United States |
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